p60c-src substrate II, phosphorylated

c-Src Kinase Assay Km

Enzymatic phosphorylation variability compromises phosphatase assay reproducibility and SH2 domain-binding measurements. This chemically defined, pre-phosphorylated pentapeptide (Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2; 748.73 Da) eliminates upstream kinase interference, delivering stoichiometric consistency for direct PTP activity quantification. • Ready-to-use substrate-no enzymatic step required, eliminating inter-assay phosphorylation drift • Defined single phosphotyrosine enables accurate kinetic comparisons (Km = 368 µM for pp60c-src) and direct LC-MS/MS method calibration • Validated for HTS PTP inhibitor/activator screens (CD45, SHP-1, SHP-2) and biophysical SH2 domain-ligand characterization (SPR, ITC, FP)

Molecular Formula C33H45N6O12P
Molecular Weight 748.7 g/mol
Cat. No. B12398250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep60c-src substrate II, phosphorylated
Molecular FormulaC33H45N6O12P
Molecular Weight748.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C
InChIInChI=1S/C33H45N6O12P/c1-4-19(2)29(36-20(3)40)33(47)39-26(17-22-10-12-23(13-11-22)51-52(48,49)50)31(45)35-18-27(41)37-24(14-15-28(42)43)32(46)38-25(30(34)44)16-21-8-6-5-7-9-21/h5-13,19,24-26,29H,4,14-18H2,1-3H3,(H2,34,44)(H,35,45)(H,36,40)(H,37,41)(H,38,46)(H,39,47)(H,42,43)(H2,48,49,50)/t19-,24-,25-,26-,29-/m0/s1
InChIKeySPIKAYKUYUFETJ-QAXPSLGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p60c-src Substrate II, Phosphorylated: Defined Peptide Standard


p60c-src substrate II, phosphorylated (CAS: 284660-72-6) is a synthetic pentapeptide (Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2) with a molecular weight of 748.73 Da, designed to serve as a precisely defined, phosphorylated ligand for the p60c-src (c-Src) tyrosine kinase [1]. It is the direct, pre-phosphorylated derivative of the widely used Src kinase substrate p60c-src substrate II (Ac-Ile-Tyr-Gly-Glu-Phe-NH2; CAS: 168781-78-0), and is primarily employed as a benchmark phosphopeptide standard in phosphatase assays and SH2 domain-binding studies, circumventing the variability of enzymatic phosphorylation [2].

Pre-phosphorylated peptide standard for direct phosphatase assay use
Eliminates enzymatic phosphorylation step and kinetic variability
Supports SH2 domain binding studies and MS calibrant workflows

p60c-src Substrate II, Phosphorylated: Reproducibility over Generic Peptides


Substituting p60c-src substrate II, phosphorylated with non-phosphorylated Src peptide substrates or generic, unmodified phosphopeptides introduces critical experimental confounders. The non-phosphorylated counterpart is exclusively a kinase substrate with a defined Km of 368 µM for pp60c-src, and its use in a phosphatase assay or as an SH2 domain ligand would necessitate a separate, non-standardized enzymatic phosphorylation step, introducing kinetic variability [1]. Conversely, the chemically defined, pre-installed phosphotyrosine residue on this specific pentapeptide ensures consistent, quantifiable stoichiometry, eliminating inter-assay phosphorylation efficiency drift and enabling direct kinetic comparisons for phosphatase activity or phospho-dependent protein-protein interactions without upstream kinase interference .

Non-phosphorylated Non-phosphorylated parent peptide requires a separate kinase reaction, which may introduce inter-assay phosphorylation variability and is not suitable for direct phosphatase or SH2 domain assays.
Generic phosphopeptide Generic phosphopeptides may lack the validated Src substrate sequence and terminal capping, potentially altering stability, recognition, and binding affinity reproducibility.

p60c-src Substrate II, Phosphorylated: Assay-Specific Evidence


Kinase Efficiency: Parent Peptide as Quantitative Benchmark

While this phosphorylated peptide is not intended as a primary kinase substrate, its kinetic identity is anchored to its non-phosphorylated parent peptide, p60c-src substrate II. The non-phosphorylated form (Ac-IYGEF-NH2) is a well-characterized, efficient substrate for pp60c-src with a reported Km of 368 µM and Vmax of 1.02 µmol min⁻¹ mg⁻¹ [1]. This quantitative benchmark provides a reference point for assay development. Using the phosphorylated analog, researchers can compare phosphatase or binding activity against the known kinase substrate efficiency of the parent compound, ensuring the peptide core sequence itself is optimized for Src recognition without the need for de novo substrate validation [2].

Parent peptide kinetics
Context-dependent
Km 368 µM, Vmax 1.02 µmol min⁻¹ mg⁻¹ (non-phosphorylated parent for pp60c-src)
Establishes sequence-optimized Src recognition benchmark
Data refer to parent peptide; provides cross-study reference for assay development
c-Src Kinase Assay Km Vmax

Pre-Phosphorylated PTP Assay Standard

A critical functional differentiator of this phosphorylated peptide is its direct application as a substrate for protein tyrosine phosphatases (PTPs). While the non-phosphorylated peptide can only be used in a kinase assay, the phosphorylated version is a ready-to-use substrate for monitoring the activity of PTPs, such as CD45, which are known to dephosphorylate and activate Src family kinases . This circumvents the need for a preceding, rate-limiting phosphorylation step, which would otherwise introduce kinetic complexity and inter-experimental variability, enabling direct, clean kinetic measurements of phosphatase activity .

PTP assay readiness
Class-level
Ready-to-use substrate for PTPs; avoids upstream kinase reaction
Supports direct phosphatase activity measurement without kinetic interference
Functional difference versus non-phosphorylated counterpart
Phosphatase Assay PTP Dephosphorylation c-Src Regulation

Defined Ligand for SH2 Domain Binding

This phosphorylated pentapeptide serves as a defined, low-molecular-weight ligand for SH2 (Src Homology 2) domains, which are phosphotyrosine-recognition modules critical for Src family kinase signaling. Its sequence, centered on the phosphorylated Tyr-Gly-Glu-Phe motif, is designed to mimic a canonical Src substrate, allowing researchers to quantitatively study SH2 domain binding in competition assays or by surface plasmon resonance . Unlike using a non-phosphorylated peptide, which would require prior enzymatic phosphorylation and introduce heterogeneity, this reagent provides a homogeneous, chemically pure population for accurate affinity measurements .

SH2 domain ligand
Context-dependent
Chemically pure, 100% stoichiometric phosphorylation at Tyr residue
Enables reproducible SH2 domain affinity measurements (Kd/IC50)
Homogeneous population eliminates heterogeneity of enzymatic phosphorylation
SH2 Domain Phosphotyrosine Binding Signal Transduction c-Src

Stability Advantage of Terminal Capping

The chemical structure of p60c-src substrate II, phosphorylated includes both an N-terminal acetyl (Ac-) group and a C-terminal amide (-NH2) group. These terminal modifications are not merely structural features; they directly confer enhanced resistance to degradation by exopeptidases in common biological buffers and cell lysates . In contrast, many generic or custom-ordered phosphopeptides lack these stabilizing caps, leading to more rapid degradation, lower effective concentration, and compromised long-term assay reproducibility. Vendor certificates of analysis confirm long-term powder stability at -20°C for up to 3 years, and stock solutions in appropriate solvents remain stable for 6 months at -80°C .

Terminal capping stability
Class-level
N-acetyl, C-amide; powder stability 3 years (-20°C), solution 6 months (-80°C) per COA
Reported stability profile may reduce exopeptidase degradation artifacts
Stability advantage inferred; direct comparative degradation data not provided
Peptide Stability Acetylation Amidation Exopeptidase Resistance

p60c-src Substrate II, Phosphorylated: Research Applications


PTP Screening for Src Regulation

Ideal for performing high-throughput screens for PTP activators or inhibitors. The pre-phosphorylated peptide serves as a consistent, ready-to-use substrate, enabling direct quantification of PTP activity (e.g., by monitoring phosphate release) without the confounding variable of a preceding kinase reaction . This is particularly useful for studying PTPs like CD45, SHP-1, or SHP-2 in the context of Src family kinase regulation.

SH2 Domain Binding Affinity Measurement

This phosphopeptide is an essential tool for biophysical characterization of SH2 domain-ligand interactions. Its defined sequence and stoichiometric phosphorylation make it suitable for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization (FP) assays to determine accurate binding constants (Kd) for the Src SH2 domain or for screening small-molecule disruptors of this interaction .

Phosphoproteomics Mass Spectrometry Calibrant

Due to its defined molecular weight (748.73 Da), sequence, and single phosphorylation site, this peptide serves as an excellent external calibrant or internal standard for optimizing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at detecting and quantifying phosphorylated Src substrates or similar phosphotyrosine-containing peptides in complex biological samples [1].

Application
Selection Property
Validation Focus
PTP screening for Src regulation
Pre-phosphorylated substrate ready for direct dephosphorylation assays
PTP activity reproducibility and kinetic parameter consistency
SH2 domain binding affinity measurement
Defined, stoichiometric phosphorylation and validated Src sequence
Binding constant accuracy (Kd) and inter-assay comparability
Phosphoproteomics MS calibrant
Known molecular weight, single phosphorylation site, and sequence identity
LC-MS/MS method optimization and phosphotyrosine detection validation

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